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A comprehensive meta-analysis of clinical trials evaluating B7-H3 targeted therapies reveals
promising efficacy across a range of solid tumors. B7-H3 (CD276), an immune checkpoint
molecule frequently overexpressed on cancer cells, has emerged as a key target for novel
immunotherapies. This guide provides a comparative analysis of the clinical outcomes for
various B7-H3-directed therapeutic modalities, including monoclonal antibodies, antibody-drug
conjugates (ADCs), and CAR T-cell therapies, supported by experimental data and detailed
methodologies.

Key Therapeutic Modalities and Clinical Efficacy

B7-H3 targeted therapies are being investigated in multiple clinical trials, demonstrating a
significant anti-tumor response in heavily pretreated patient populations. The primary
therapeutic strategies include monoclonal antibodies that enhance antibody-dependent cellular
cytotoxicity (ADCC), ADCs that deliver a potent cytotoxic payload directly to tumor cells, and
genetically engineered CAR T-cells that recognize and eliminate B7-H3 expressing cancer

cells.

Monoclonal Antibodies: Enoblituzumab
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Enoblituzumab (MGA271) is a humanized anti-B7-H3 monoclonal antibody with an engineered

Fc domain to increase its ADCC activity. Clinical studies have evaluated its safety and efficacy

both as a monotherapy and in combination with other checkpoint inhibitors.
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Antibody-Drug Conjugates (ADCSs)

ADCs targeting B7-H3 have shown robust activity, particularly in small cell lung cancer and

metastatic castration-resistant prostate cancer.

e Ifinatamab Deruxtecan (I-DXd; DS-7300): This ADC consists of a humanized anti-B7-H3
antibody linked to a topoisomerase | inhibitor payload.
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e MGCO018: An ADC with a duocarmycin payload.
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Radiolabeled Antibody: Omburtamab

Omburtamab (311-8H9) is a radiolabeled monoclonal antibody targeting B7-H3 for the treatment

of pediatric patients with central nervous system/leptomeningeal metastases from

neuroblastoma.
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CAR T-Cell Therapy

Chimeric Antigen Receptor (CAR) T-cell therapies targeting B7-H3 are in early-phase clinical

trials and have shown initial safety and potential efficacy in recurrent brain tumors.
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The clinical trials cited in this guide adhere to rigorous protocols to ensure patient safety and

data integrity. Below are generalized methodologies for the key therapeutic modalities.

Monoclonal Antibody & ADC Trials

Patient Selection: Patients with advanced solid tumors who have progressed on standard
therapies and have B7-H3 expression confirmed by immunohistochemistry are typically
enrolled. Key exclusion criteria often include significant comorbidities and prior treatment
with a B7-H3 targeted therapy.

Dosing and Administration: Therapies are administered intravenously. Dose-escalation
studies are conducted to determine the maximum tolerated dose (MTD), followed by dose-
expansion cohorts at the recommended Phase 2 dose (RP2D). For example, MGCO018 was
administered intravenously every three weeks.[10][11]

Efficacy Evaluation: Tumor responses are assessed using Response Evaluation Criteria in
Solid Tumors (RECIST) v1.1. Primary endpoints typically include ORR and safety, while
secondary endpoints often include DCR, PFS, and OS.

Safety Monitoring: Patients are monitored for adverse events (AEs), with a focus on
treatment-related AEs (TRAES). Dose-limiting toxicities (DLTs) are carefully evaluated during
the dose-escalation phase.

CAR T-Cell Therapy Trials

» Patient Selection: Patients with recurrent or refractory tumors expressing B7-H3 are eligible.

For brain tumors, confirmation of recurrence is often done via imaging.[16]

e Manufacturing and Administration: Autologous T-cells are collected from the patient,

genetically modified to express the B7-H3 specific CAR, and then infused back into the
patient. For glioblastoma, administration can be intracavitary and/or intraventricularly via an
Ommaya reservoir.[16][17]

e Preconditioning: Patients typically receive a lymphodepleting chemotherapy regimen prior to

CAR T-cell infusion to enhance the expansion and persistence of the CAR T-cells.
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» Efficacy and Safety Evaluation: Similar to other trials, RECIST criteria are used for tumor
response assessment. Safety monitoring is particularly focused on cytokine release
syndrome (CRS) and neurotoxicity, which are known potential side effects of CAR T-cell

therapy.

Visualizations
B7-H3 Signaling Pathway
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Caption: B7-H3 signaling activates multiple downstream pathways promoting cancer
progression.
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General Experimental Workflow for B7-H3 Targeted
Therapy Clinical Trials
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Caption: A simplified workflow of a typical clinical trial for a B7-H3 targeted therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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